
1-(4-Diethylaminoethoxyphenyl)-1,2-di(phenyl)-2-(2-pyridyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Diethylaminoethoxyphenyl)-1,2-di(phenyl)-2-(2-pyridyl)ethanol is a complex organic compound that features a combination of aromatic rings and functional groups
Métodos De Preparación
The synthesis of 1-(4-Diethylaminoethoxyphenyl)-1,2-di(phenyl)-2-(2-pyridyl)ethanol typically involves multi-step organic reactions. The synthetic routes often start with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reaction conditions include the use of catalysts, specific temperature controls, and solvent systems to facilitate the reactions.
Análisis De Reacciones Químicas
1-(4-Diethylaminoethoxyphenyl)-1,2-di(phenyl)-2-(2-pyridyl)ethanol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Aplicaciones Científicas De Investigación
1-(4-Diethylaminoethoxyphenyl)-1,2-di(phenyl)-2-(2-pyridyl)ethanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Diethylaminoethoxyphenyl)-1,2-di(phenyl)-2-(2-pyridyl)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(4-Diethylaminoethoxyphenyl)-1,2-di(phenyl)-2-(2-pyridyl)ethanol can be compared with other similar compounds, such as:
Pyridinium salts: These compounds share the pyridyl group and have diverse applications in chemistry and biology.
Phenyl derivatives: Compounds with phenyl groups are common in organic chemistry and have various uses in research and industry.
The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
56501-77-0 |
|---|---|
Fórmula molecular |
C31H34N2O2 |
Peso molecular |
466.6 g/mol |
Nombre IUPAC |
1-[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenyl-2-pyridin-2-ylethanol |
InChI |
InChI=1S/C31H34N2O2/c1-3-33(4-2)23-24-35-28-20-18-27(19-21-28)31(34,26-15-9-6-10-16-26)30(25-13-7-5-8-14-25)29-17-11-12-22-32-29/h5-22,30,34H,3-4,23-24H2,1-2H3 |
Clave InChI |
CVMUUWVMBRPQEX-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C(C3=CC=CC=C3)C4=CC=CC=N4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR,6aS)-5-(2-Phenylethyl)hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B14626791.png)
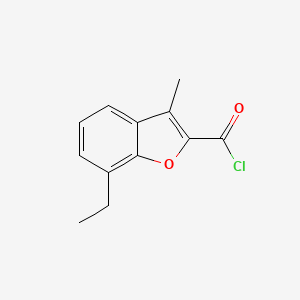
![N,N'-[(Naphthalen-1-yl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14626801.png)
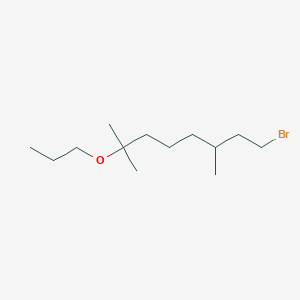
![2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1H-pyrrole](/img/structure/B14626821.png)
![N~1~,N~2~-Bis{[(2S)-pyrrolidin-2-yl]methyl}ethane-1,2-diamine](/img/structure/B14626827.png)
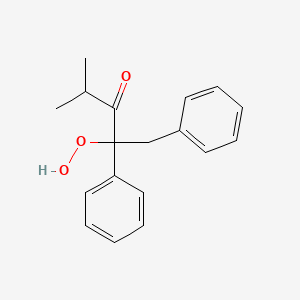
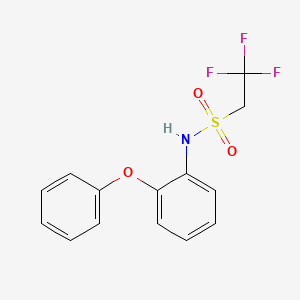
![Ethyl 3-[(1H-benzimidazol-2-yl)sulfanyl]propanoate](/img/structure/B14626837.png)
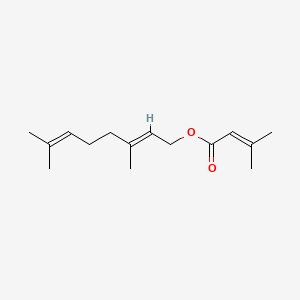
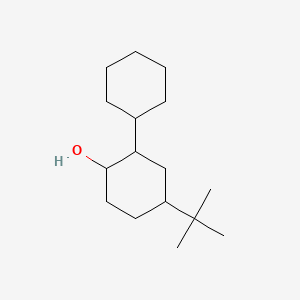

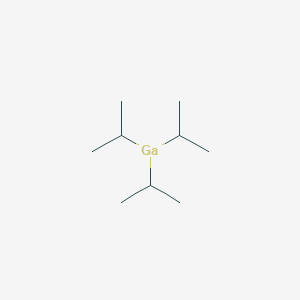
![2,2'-({[Di(prop-2-en-1-yl)amino]methyl}azanediyl)di(ethan-1-ol)](/img/structure/B14626878.png)
